![molecular formula C18H19N3O3 B12448438 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group, which is known to impart significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of a substituted phthalic anhydride with a primary amine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization under acidic conditions to yield the desired isoindolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl [ [2- (3-nitrophenyl)ethyl]amino]acetate
- Indole derivatives
Uniqueness
2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the presence of both a butyl group and a nitrophenyl group. These features contribute to its distinct biological activity and potential therapeutic applications.
特性
分子式 |
C18H19N3O3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-butyl-3-(3-nitroanilino)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-11-20-17(15-9-4-5-10-16(15)18(20)22)19-13-7-6-8-14(12-13)21(23)24/h4-10,12,17,19H,2-3,11H2,1H3 |
InChIキー |
XHMNDRFFDHYQCW-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(C2=CC=CC=C2C1=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
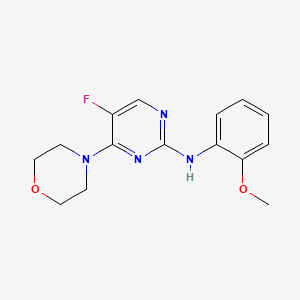
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
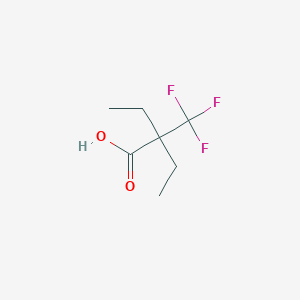
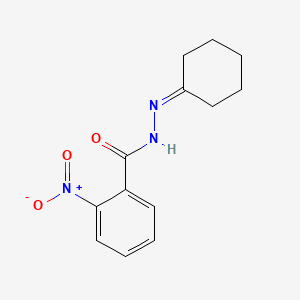
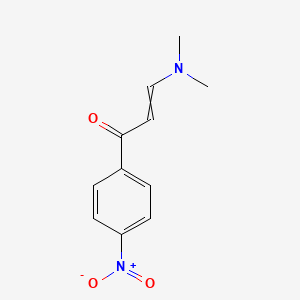

![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
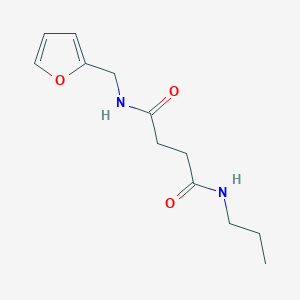
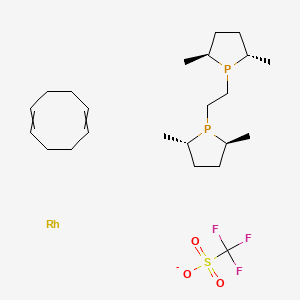
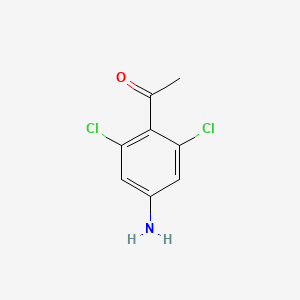
![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
